molecular formula C16H22N4O2 B7898158 2-[(4-Cyano-pyridin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

2-[(4-Cyano-pyridin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7898158
M. Wt: 302.37 g/mol
InChI Key: IHHPAYFQZSGMAR-UHFFFAOYSA-N
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Description

2-[(4-Cyano-pyridin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based compound featuring a tert-butyl carbamate group and a 4-cyano-pyridin-2-ylamino substituent. The tert-butyl ester group enhances stability during synthetic processes, making it a common protective strategy in organic synthesis .

Properties

IUPAC Name

tert-butyl 2-[[(4-cyanopyridin-2-yl)amino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-4-5-13(20)11-19-14-9-12(10-17)6-7-18-14/h6-7,9,13H,4-5,8,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHPAYFQZSGMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CNC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-Cyano-pyridin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 1261230-35-6) is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as a pharmacological agent. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H22N4O2C_{16}H_{22}N_{4}O_{2}, with a molecular weight of 302.38 g/mol. The structure features a pyrrolidine ring substituted with a cyano group and an amino moiety, which are critical for its biological interactions.

Research indicates that compounds similar to This compound may act through various mechanisms:

  • Inhibition of DUBs (Deubiquitinating Enzymes) : This compound has been identified as a potential inhibitor of DUBs, which play a crucial role in regulating protein degradation pathways associated with cancer progression .
  • Antitumor Activity : Similar pyrrolidine derivatives have shown promising antitumor properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. The presence of the cyano group is believed to enhance these effects by modifying the compound's interaction with cellular targets .

Anticancer Activity

A study highlighted the anticancer efficacy of pyrrolidine derivatives, where compounds with structural similarities to This compound demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds were reported to be in the low micromolar range, indicating potent activity .

CompoundCell LineIC50 (µM)
Compound AA431 (skin cancer)1.98 ± 1.22
Compound BHT29 (colon cancer)1.61 ± 1.92
Compound CHepG2 (liver cancer)< 5

Case Studies

Several case studies have documented the effectiveness of related compounds in preclinical models:

  • In Vivo Studies : In animal models, pyrrolidine derivatives have shown reduced tumor growth rates when administered alongside standard chemotherapy agents, suggesting a synergistic effect that enhances overall therapeutic outcomes .
  • Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact with target proteins involved in cell cycle regulation and apoptosis, reinforcing their potential as therapeutic agents against malignancies .

Pharmacological Profile

The pharmacological profile of This compound suggests it may also possess other beneficial activities:

  • Antimicrobial Properties : Some studies indicate that similar compounds can inhibit bacterial growth, particularly against strains exhibiting multidrug resistance, making them candidates for further exploration in infectious disease contexts .
  • Neuroprotective Effects : Preliminary findings suggest potential neuroprotective roles due to modulation of neurotransmitter systems, although this requires more extensive investigation.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in scientific research:

Medicinal Chemistry

Research indicates that derivatives of pyrrolidine and pyridine exhibit various biological activities, including:

  • Cancer Treatment: Compounds similar to this one have been studied for their potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating cell division and proliferation. Inhibition of CDKs can be beneficial in treating cell proliferative disorders such as cancer and restenosis .
  • Anti-inflammatory Agents: The compound may possess anti-inflammatory properties, making it relevant in developing therapies for inflammatory diseases .

Enzyme Inhibition

The compound is being investigated for its potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism and is a target for new antidiabetic drugs . Its mechanism may involve modulating enzyme activity through binding interactions, which can be assessed using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Chemical Synthesis Intermediates

In organic synthesis, this compound can serve as an intermediate in producing more complex molecules. Its unique structural features allow for various chemical modifications, making it valuable in developing new materials or catalysts.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, potentially leading to therapeutic effects:

  • Binding Affinity Studies: Understanding the binding affinity to target proteins or enzymes is crucial for assessing therapeutic potential.

The pathways involved can include inhibition of enzyme activity or activation of receptor signaling pathways, which are essential for its application in drug development.

Comparison with Similar Compounds

Positional Isomers

  • 3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 923730-09-0): This isomer differs in the substitution position of the pyridinylamino group (C3 vs. C2 on the pyrrolidine ring).
  • (S)-3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 21384-05-4): A stereoisomer with an (S)-configuration at the pyrrolidine C3 position. Stereochemistry significantly influences pharmacological activity; for instance, enantiomers may exhibit divergent potency or selectivity toward biological targets .

Heterocycle Substitutions

  • 2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester: Replaces the pyridine ring with a pyrimidine group and introduces a chloro substituent. Pyrimidine’s additional nitrogen atom increases hydrogen-bonding capacity, which may enhance interactions with enzymes like kinases or proteases .
  • 2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: N/A): Incorporates both chloro and methyl groups on the pyrimidine ring. Electron-withdrawing substituents (e.g., Cl) can modulate reactivity and stability, while methyl groups may improve lipophilicity .

Ring Size Variations: Pyrrolidine vs. Piperidine Derivatives

  • 4-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 320366-57-2): Features a six-membered piperidine ring instead of pyrrolidine.
  • 4-(3-Cyano-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester: Lacks the methylene linker between the piperidine and pyridine groups, reducing rotational freedom compared to the target compound .

Functional Group Modifications

  • 2-(4-Acetylbenzyl)pyrrolidine-1-carboxylic acid tert-butyl ester: Substitutes the pyridinylamino group with an acetylbenzyl moiety. The acetyl group introduces electrophilic character, making this compound suitable for nucleophilic addition reactions .
  • N-Methyl-N-pyrrolidin-2-ylmethyl-methanesulfonamide : Replaces the tert-butyl carbamate with a sulfonamide group. Sulfonamides are common in protease inhibitors, suggesting divergent therapeutic applications compared to the carbamate-containing target compound .

Substituent Effects on Bioactivity and Stability

Compound Name Heterocycle Core Substituents Molecular Weight Key Properties/Applications Reference
2-[(4-Cyano-pyridin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid t-Bu ester Pyrrolidine 4-Cyano-pyridin-2-ylamino 288.35 (C15H20N4O2) Intermediate for kinase inhibitors
2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid t-Bu ester Pyrrolidine 6-Chloro-pyrimidin-4-ylamino 327.80 (C14H20ClN5O2) Enhanced hydrogen-bonding capacity
4-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid t-Bu ester Piperidine 3-Cyano-pyridin-2-ylamino 326.39 (C17H24N4O2) Conformational flexibility for binding
2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid t-Bu ester Pyrrolidine 2-Chloro-6-methyl-pyrimidin-4-ylamino 341.84 (C14H20ClN5O2) Increased lipophilicity and stability

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